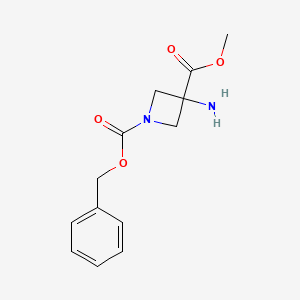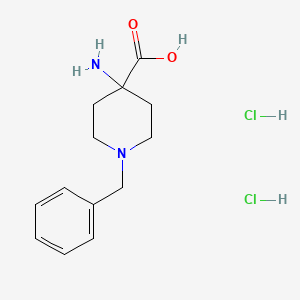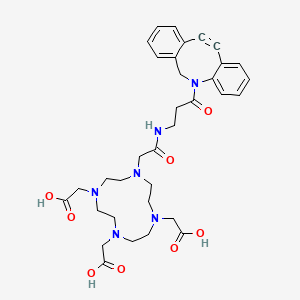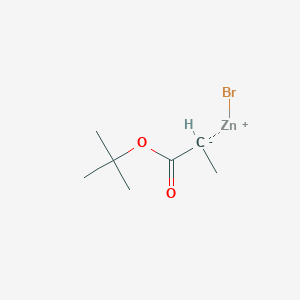![molecular formula C41H36O3P2 B6297512 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine] CAS No. 2119686-35-8](/img/structure/B6297512.png)
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]” is a complex organic compound . It is used as a bidentate ligand, which finds application in hydroformylation of alkenes . It has a special electron-rich nature and a large steric hindrance ability, which gives it high reactivity in palladium-catalyzed Suzuki, Negishi, Stille, Heck, and other coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and phosphine groups . The presence of these groups contributes to its unique chemical properties and reactivity .Chemical Reactions Analysis
This compound is known for its high reactivity in palladium-catalyzed Suzuki, Negishi, Stille, Heck, and other coupling reactions . These reactions are commonly used in organic synthesis to create carbon-carbon bonds, which are crucial in the formation of complex organic molecules .Wissenschaftliche Forschungsanwendungen
DMXPP has been used in a variety of scientific research applications, including in the synthesis of other compounds and in the study of biochemical and physiological effects. It has been used as a catalyst in the synthesis of a variety of different compounds, including amino acids, peptides, and nucleotides. It has also been used in the study of the biochemical and physiological effects of different compounds, such as the effects of drugs on the body.
Wirkmechanismus
DMXPP acts as an organophosphorus compound, which means that it binds to certain enzymes and disrupts their function. Specifically, it binds to the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the body. By binding to this enzyme, DMXPP prevents it from breaking down acetylcholine, leading to an increase in the amount of acetylcholine in the body. This increase in acetylcholine can have a variety of effects, depending on the context in which it is used.
Biochemical and Physiological Effects
The increase in acetylcholine caused by DMXPP can have a variety of different biochemical and physiological effects. For example, it can lead to an increase in muscle activity, as well as an increase in heart rate and blood pressure. It can also lead to an increase in cognitive function, as well as an increase in alertness and energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
DMXPP has several advantages for use in lab experiments. It is a highly reactive compound, meaning that it can be used in a variety of different experiments. It is also relatively easy to synthesize, making it an ideal choice for lab experiments. Additionally, it is relatively inexpensive, making it an economical choice for experiments.
However, there are also some limitations to using DMXPP in lab experiments. For example, it can be toxic if mishandled, and it can also be difficult to store due to its reactivity. Additionally, it can be difficult to control the amount of DMXPP used in an experiment, as it is a highly reactive compound.
Zukünftige Richtungen
There are a variety of potential future directions for DMXPP. For example, it could be used in the study of other biochemical and physiological effects, as well as in the synthesis of other compounds. Additionally, it could be used in the development of new drugs or treatments, as well as in the study of the effects of existing drugs on the body. Finally, it could be used in the study of the effects of environmental pollutants on the body, as well as in the development of new ways to reduce or eliminate pollutants.
Synthesemethoden
DMXPP is synthesized via a two-step process. The first step involves the reaction of 9-methoxyxanthene-4,5-dicarboxylic acid with phosphorus oxychloride in a dichloromethane solution. This reaction produces an intermediate, which is then reacted with dimethylformamide in the presence of pyridine and a base catalyst. This second reaction produces the desired compound, DMXPP.
Safety and Hazards
Eigenschaften
IUPAC Name |
(S)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVRIRWLEFEGBK-ZYBCLOSLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)[P@@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)



![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)


![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)